N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-26-12-5-10-21-19(24)20(25)22-14-17(18-8-4-13-27-18)23-11-9-15-6-2-3-7-16(15)23/h2-4,6-8,13,17H,5,9-12,14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPSXEHBFNHLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes indoline and thiophene moieties, which are known to interact with various biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.49 g/mol. Its structure is characterized by:
- Indoline Ring : Known for its role in various pharmacological activities.
- Thiophene Ring : Contributes to the compound's reactivity and biological interactions.
- Oxalamide Functional Group : Enhances solubility and potential bioactivity.
Biological Activity Overview
Research indicates that compounds containing indole and thiophene derivatives exhibit a wide range of biological activities, including:
- Antiviral Activity : Compounds similar to this compound have been shown to inhibit viral replication, particularly against influenza A viruses with IC50 values as low as 7.53 μmol/L.
- Anticancer Properties : Indole derivatives have demonstrated selective inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For example, modifications to indolin-2-one structures have resulted in potent inhibitors of VEGF and EGF RTKs .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Studies have reported IC50 values indicating significant inhibitory activity against 5-LOX .
1. Antiviral Activity
A study synthesized various indole derivatives, including those similar to this compound, and tested their antiviral efficacy against influenza A virus. The results showed that certain derivatives exhibited strong antiviral properties with selective indices indicating their potential as therapeutic agents.
2. Anticancer Potential
Research focused on the structure-activity relationship (SAR) of indoline-based compounds revealed that specific modifications enhance selectivity towards RTKs such as VEGF and EGF. Compounds derived from indoline structures showed submicromolar inhibition levels against these targets, suggesting their utility in cancer therapy .
3. Anti-inflammatory Mechanism
In vitro studies demonstrated that the compound significantly reduced 5-lipoxygenase product levels in activated human polymorphonuclear leukocytes (PMNL). The mechanism was linked to the interaction of the indoline moiety with critical residues in the enzyme's active site, thereby inhibiting its activity effectively .
Table 1: Summary of Biological Activities
| Compound Name | Molecular Formula | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | C20H24N4O3S | Antiviral | 7.53 μmol/L |
| Indoline Derivative A | C18H21N3O4 | RTK Inhibition | Submicromolar |
| Indoline Derivative B | C19H21N3O4S | 5-LOX Inhibition | IC50 0.45 μM |
Table 2: Structure Activity Relationship of Indole Derivatives
| Compound | Structural Features | Unique Properties |
|---|---|---|
| N1-Ethyl-N2-(indolin)oxalamide | Contains ethyl substitution at N1 | Enhanced solubility |
| N1-Methyl-N2-(indolin)oxalamide | Methyl group enhances reactivity | Potential for higher bioactivity |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following oxalamide derivatives share structural or functional similarities:
| Compound Name | Key Substituents | Reported Activity/Use | Regulatory Status (if applicable) |
|---|---|---|---|
| N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336) | 2,4-Dimethoxybenzyl (N1); 2-(pyridin-2-yl)ethyl (N2) | Potent umami flavor agonist; MSG replacement in foods | FEMA 4233; globally approved as flavoring |
| GMC Series (e.g., GMC-1 to GMC-5) | Aryl/heteroaryl (N1); isoindoline-1,3-dione (N2) | Antimicrobial activity against bacterial/fungal pathogens | Experimental (no regulatory approval) |
| N1-(Adamant-2-yl)-N2-(4-Chlorobenzyloxy)oxalamide | Adamantyl (N1); 4-chlorobenzyloxy (N2) | Synthetic intermediate; structural studies | Research-only |
| N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide | 2-Methoxy-4-methylbenzyl (N1); 2-(pyridin-2-yl)ethyl (N2) | Flavor enhancer (structural analog of S336) | Pending regulatory review |
Key Observations
Functional Groups and Bioactivity
- Thiophene and Indoline Moieties: The target compound’s thiophene and indoline groups are unique among the analogs. These features could differentiate its pharmacokinetic or flavor-enhancing properties from pyridine- or benzyl-substituted analogs like S336 .
- Methoxypropyl Chain : The 3-methoxypropyl group may enhance solubility compared to adamantyl or halogenated substituents, as seen in GMC or adamantyl-oxalamides .
Toxicological and Metabolic Profiles
- GMC Series: Limited toxicity data, but antimicrobial activity suggests selective targeting of microbial enzymes .
- Target Compound: Predicted to follow similar metabolic pathways (hydrolysis, oxidation) due to the oxalamide core, but the indoline-thiophene moiety may introduce novel metabolites requiring further study .
Regulatory and Commercial Viability
- S336 and its analogs (e.g., FEMA 4233) are commercially validated, highlighting the oxalamide scaffold’s safety and utility in food applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
